![molecular formula C7H10N2O3 B1460593 3-(4-Hydroxypyrazol-1-yl)-propionic acid methyl ester CAS No. 2107848-72-4](/img/structure/B1460593.png)
3-(4-Hydroxypyrazol-1-yl)-propionic acid methyl ester
描述
3-(4-Hydroxypyrazol-1-yl)-propionic acid methyl ester is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-Hydroxypyrazol-1-yl)-propionic acid methyl ester (CAS No. 2107848-72-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.
Target of Action
The compound is hypothesized to act as a selective inhibitor of Janus kinase 1 (JAK1), similar to other pyrazole derivatives. JAK1 plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, differentiation, and immune responses. By inhibiting JAK1, the compound may disrupt these processes, leading to altered cell proliferation and apoptosis in cancer cells.
Mode of Action
The mechanism likely involves binding to the ATP-binding pocket of JAK1, preventing phosphorylation of downstream substrates. This inhibition can lead to reduced signaling through pathways that promote cell survival and proliferation.
Biological Activity
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, studies have shown that it can induce apoptosis in HCT-116 colon cancer cells with an IC50 value ranging from 0.12 mg/mL to 0.81 mg/mL, indicating its potential as a therapeutic agent against colorectal cancer .
Compound | IC50 (mg/mL) | Cell Line |
---|---|---|
7a | 0.12 | HCT-116 |
7g | 0.12 | HCT-116 |
7d | 0.81 | HCT-116 |
The selectivity of these compounds was confirmed through assays on non-cancerous HEK-293 cells, demonstrating that the activity is specific to cancerous cells .
Pharmacokinetics
Pharmacokinetic studies on similar compounds suggest that they undergo significant metabolic transformations affecting their bioavailability and efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for understanding how these compounds interact within biological systems. The compound's stability and degradation over time can also influence its long-term effects on cellular functions.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated that the compound can inhibit cell proliferation by arresting the cell cycle at the G1 phase, leading to apoptosis through mechanisms involving mitochondrial pathways .
- Animal Models : Dosage-dependent effects were observed in animal models where lower doses exhibited therapeutic benefits while higher doses resulted in toxicity. This highlights the importance of dosage optimization in therapeutic applications.
- Enzyme Interaction : The compound has been shown to interact with key enzymes such as Bruton’s tyrosine kinase (BTK), further implicating its role in modulating signaling pathways critical for cancer cell survival.
科学研究应用
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of HPPA derivatives as anticancer agents. For instance, modifications of related compounds have shown promising results in inhibiting the proliferation of cancer cells, particularly against colon cancer cell lines. The antiproliferative activity of these compounds was compared to standard chemotherapeutics, demonstrating significant efficacy .
2. Neurological Research
HPPA and its derivatives have been investigated for their interactions with neurotransmitter systems, particularly the N-methyl-D-aspartate (NMDA) receptor. Research indicates that certain hydroxypyrazole derivatives selectively bind to NMDA receptors, suggesting potential applications in treating neurological disorders such as Alzheimer's disease and other cognitive impairments .
3. Antidiabetic Agents
The synthesis of HPPA has been explored in the context of developing new antidiabetic medications. The compound serves as an intermediate in the preparation of novel agents that may help regulate blood sugar levels and improve insulin sensitivity .
Case Study 1: Anticancer Activity
A study synthesized a series of HPPA derivatives and evaluated their antiproliferative effects on various cancer cell lines, including HeLa cells. The results showed that certain derivatives exhibited IC50 values significantly lower than those of established drugs like doxorubicin, indicating their potential as effective anticancer agents .
Case Study 2: Neurological Applications
In another investigation, researchers examined the binding affinity of N-hydroxypyrazolyl glycine derivatives to NMDA receptors. The findings revealed that these compounds could modulate receptor activity, offering insights into their potential use in treating neurodegenerative diseases .
Comparative Data Table
Application Area | Compound Derivatives | Key Findings |
---|---|---|
Anticancer | HPPA derivatives | Significant inhibition of cancer cell growth |
Neurological Research | N-hydroxypyrazolyl glycine | Selective binding to NMDA receptors |
Antidiabetic Agents | HPPA-based intermediates | Potential for regulating blood glucose levels |
属性
IUPAC Name |
methyl 3-(4-hydroxypyrazol-1-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-12-7(11)2-3-9-5-6(10)4-8-9/h4-5,10H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYVPQUATPJWOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=C(C=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。